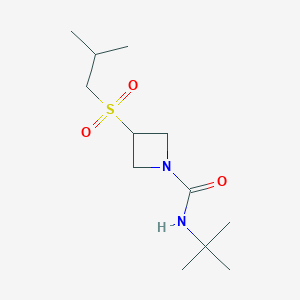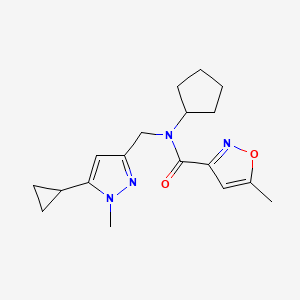
(4-((1,3,4-Tiadiazol-2-il)oxi)piperidin-1-il)(3-(trifluorometoxi)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: The compound's structure suggests potential as a bioactive agent in pharmaceuticals.
Medicine: Preliminary studies indicate possible applications in developing drugs for neurological disorders.
Industry: Its unique properties can be explored in the field of materials science, particularly in the synthesis of polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:
Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.
Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.
Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.
Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.
Oxidation: : Use of oxidizing agents like hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.
Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.
Mecanismo De Acción
This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.
Comparación Con Compuestos Similares
Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:
(1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.
4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.
Hope this gives you a thorough understanding of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone!
Propiedades
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVYDFGVPQQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)



![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)



![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
